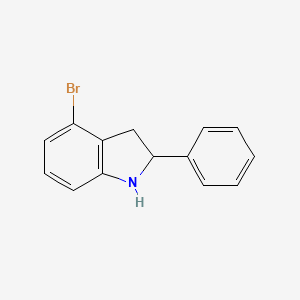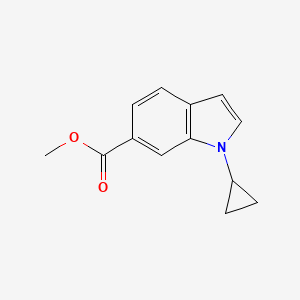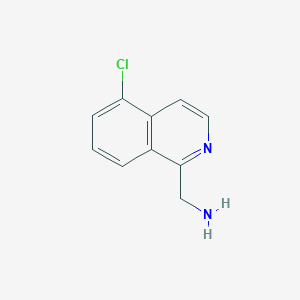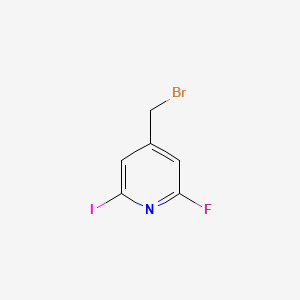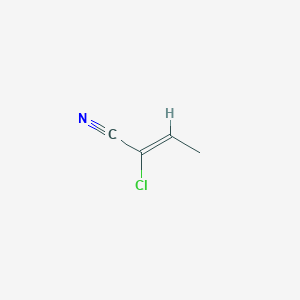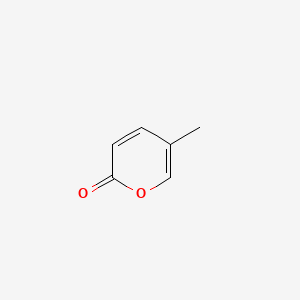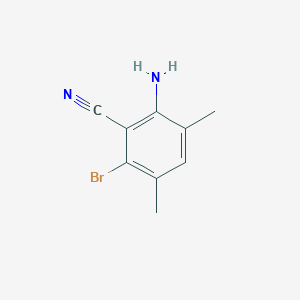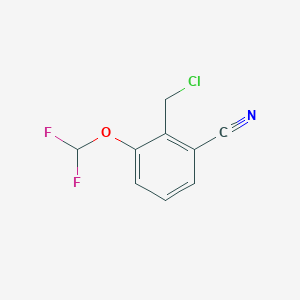![molecular formula C17H19ClN4O B12971704 [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the triazole ring, along with a methanamine group and a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The ethoxyphenyl and phenyl groups are introduced through substitution reactions using suitable reagents such as ethyl bromide and phenylboronic acid.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is reacted with formaldehyde and a reducing agent.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and boronic acids are employed under conditions such as reflux or catalytic amounts of palladium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted triazole derivatives with various functional groups.
科学的研究の応用
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- [2-(4-methoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-chlorophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-bromophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
Uniqueness
- The presence of the ethoxy group in [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.
特性
分子式 |
C17H19ClN4O |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H18N4O.ClH/c1-2-22-15-10-8-14(9-11-15)21-19-16(12-18)17(20-21)13-6-4-3-5-7-13;/h3-11H,2,12,18H2,1H3;1H |
InChIキー |
ORDVRVDHSDOUAA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



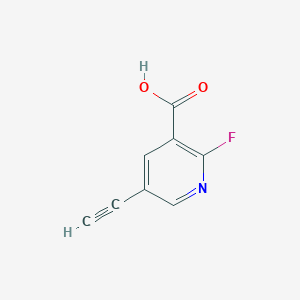

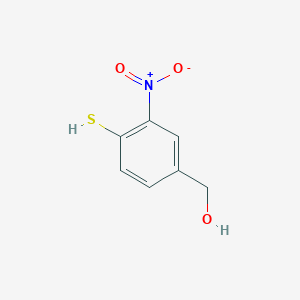

![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
